Methyl 4-chloro-2-fluorobenzoate

Lipophilicity LogP Chromatographic retention

Methyl 4-chloro-2-fluorobenzoate (CAS 148893-72-5) is a disubstituted benzoate ester bearing chlorine at the para position and fluorine at the ortho position relative to the methyl ester moiety, with molecular formula C₈H₆ClFO₂ and molecular weight 188.58 g/mol. It is a fluorinated aromatic building block utilized primarily as an intermediate in pharmaceutical and agrochemical synthesis.

Molecular Formula C8H6ClFO2
Molecular Weight 188.58 g/mol
CAS No. 148893-72-5
Cat. No. B117659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-2-fluorobenzoate
CAS148893-72-5
Molecular FormulaC8H6ClFO2
Molecular Weight188.58 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)Cl)F
InChIInChI=1S/C8H6ClFO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
InChIKeyFBSXNLLHWUMFEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Chloro-2-Fluorobenzoate (CAS 148893-72-5): Procurement-Ready Physicochemical and Structural Profile


Methyl 4-chloro-2-fluorobenzoate (CAS 148893-72-5) is a disubstituted benzoate ester bearing chlorine at the para position and fluorine at the ortho position relative to the methyl ester moiety, with molecular formula C₈H₆ClFO₂ and molecular weight 188.58 g/mol [1]. It is a fluorinated aromatic building block utilized primarily as an intermediate in pharmaceutical and agrochemical synthesis . The compound is commercially available as a beige solid with typical purities ranging from 95% to 100% by HPLC . Its dual-halogen architecture—combining a chlorine leaving group for cross-coupling with a metabolically and chemically stable fluorine substituent—enables sequential, chemoselective functionalization strategies not accessible with mono-halogenated analogs [2].

Why Methyl 4-Chloro-2-Fluorobenzoate Cannot Be Replaced by Generic Mono-Halogenated Benzoate Esters


Methyl 4-chloro-2-fluorobenzoate occupies a distinct position among halogenated benzoate building blocks because the ortho-fluoro substituent exerts a dominant electron-withdrawing inductive effect while remaining chemically inert under common cross-coupling and carbonylation conditions, whereas the para-chlorine functions as a traceless leaving group for Pd-catalyzed transformations [1]. In contrast, the mono-halogenated analog methyl 4-chlorobenzoate lacks the fluorine-directing effect and differing lipophilicity (LogP 2.87 vs. 2.27), while methyl 2-fluorobenzoate lacks the chlorine handle for oxidative addition . The bromo analog (methyl 4-bromo-2-fluorobenzoate) exhibits a substantially higher boiling point (272.7°C vs. 228.4°C) and density (1.577 vs. 1.314 g/cm³), reflecting different physical handling and purification characteristics [2]. These differences in physicochemical properties and orthogonal reactivity mean that class-level interchange without re-optimization of reaction conditions, work-up procedures, or analytical methods will predictably compromise yield, purity, or both.

Quantitative Differentiation Evidence: Methyl 4-Chloro-2-Fluorobenzoate vs. Closest Analogs


LogP Differential vs. Mono-Halogenated and Bromo Analogs Governs Extraction and Chromatographic Behavior

Methyl 4-chloro-2-fluorobenzoate exhibits a computed LogP of 2.27 (PubChem XLogP3: 3.5, alternative calculated values: 2.27–2.72) . This places it intermediate between the less lipophilic methyl 2-fluorobenzoate (LogP 1.95) and the more lipophilic methyl 4-chlorobenzoate (LogP 2.87) . The bromo analog methyl 4-bromo-2-fluorobenzoate is more lipophilic still (LogP 2.37–2.69) . This LogP gradient directly impacts organic/aqueous partitioning in extractive work-up and reversed-phase HPLC retention time, making the chloro-fluoro compound the optimal balance when both adequate organic solubility for reaction media and sufficient aqueous washability are required in multi-step sequences.

Lipophilicity LogP Chromatographic retention Liquid-liquid extraction

Boiling Point and Density: Processing Advantages Over the 4-Bromo Analog

Methyl 4-chloro-2-fluorobenzoate has a predicted boiling point of 228.4°C at 760 mmHg and a density of 1.314 g/cm³ . In contrast, the direct bromo analog methyl 4-bromo-2-fluorobenzoate has a substantially higher boiling point of 272.7°C at 760 mmHg and density of 1.577 g/cm³ . This 44.3°C boiling point elevation and 0.263 g/cm³ density increase arise from the heavier bromine atom (atomic mass 79.9 vs. 35.5 for Cl). The lower boiling point of the chloro compound enables more energy-efficient distillation-based purification, while the lower density facilitates easier liquid handling and phase separation during work-up.

Boiling point Density Distillation Physical handling Purification

Fluorine Retention Under Cobalt-Catalysed Methoxycarbonylation Enables Orthogonal Chlorine-Selective Functionalization

In cobalt-catalysed methoxycarbonylation of polysubstituted halofluorobenzenes, Boyarskiy et al. (2010) demonstrated that fluorine substituents remain intact during the reaction, while chlorine and bromine sites undergo carbonylation [1]. For 1,4-dichloro-2-fluorobenzene carbonylation, the product structure was confirmed by single-crystal X-ray diffraction, showing exclusive reaction at chlorine-bearing positions with full fluorine retention. This establishes methyl 4-chloro-2-fluorobenzoate as a chemoselectivity-defined building block where the para-Cl serves as the reactive handle for carbonylation or cross-coupling, and the ortho-F remains as a permanent substituent for downstream biological or physicochemical tuning . In the 4-bromo analog, the weaker C–Br bond (bond dissociation energy ~337 kJ/mol vs. ~399 kJ/mol for C–Cl) leads to faster oxidative addition, potentially compromising chemoselectivity in substrates with multiple halogen types.

Chemoselectivity Carbonylation Cobalt catalysis Aryl halide activation Fluorine retention

Ester vs. Free Acid Form: Lipophilicity and Volatility Differentiation

Methyl 4-chloro-2-fluorobenzoate (MW 188.58, LogP 2.27, BP 228.4°C) differs substantially from its parent acid, 4-chloro-2-fluorobenzoic acid (MW 174.56, LogP ~2.18, BP 274.7°C, MP 204–208°C) . The ester form has a 46.3°C lower boiling point despite a 14 Da higher molecular weight, reflecting the absence of strong intermolecular hydrogen bonding (H-bond donor count: 0 for ester vs. 1 for acid) [1]. This volatility advantage enables direct GC analysis of the ester without derivatization, whereas the free acid requires silylation or methylation for GC compatibility. The ester also serves as a latent acid: it can be saponified quantitatively to the free acid under mild basic conditions when the carboxylic acid functionality is required for target molecule incorporation . The acid's high melting point (204–208°C) limits its solubility in organic reaction media at ambient temperature, whereas the ester remains a free-flowing solid or liquid under standard conditions.

Ester Carboxylic acid Volatility GC analysis Protecting group strategy

Commercially Available Purity Grades: Batch-Certified 100% HPLC Purity from Multiple Suppliers

Methyl 4-chloro-2-fluorobenzoate is commercially supplied at defined purity tiers: ≥95% (AKSci, CymitQuimica Biosynth brand) , ≥98% (Bidepharm, Capotchem, with NMR/HPLC/GC batch QC reports) , and 100% by HPLC as a typical batch COA value (CymitQuimica Apollo Scientific brand) . This tiered availability allows procuring scientists to select the grade appropriate to their application—95% for preliminary route scouting, 98% for intermediate-scale synthesis, and 100% (HPLC) for sensitive catalytic reactions where trace metal or organic impurities can poison catalysts. The availability of batch-specific QC documentation (NMR, HPLC, GC, MS) from multiple independent suppliers reduces single-supplier dependency risk. In contrast, the 4-bromo analog is commonly listed at 95–98% purity with fewer suppliers offering 100% HPLC-certified material , reflecting a narrower procurement quality envelope.

Purity specification HPLC Certificate of Analysis Procurement quality Batch-to-batch consistency

Dual-Halogen Architecture Enables Sequential Pd-Catalysed Cross-Coupling Not Possible with Mono-Halogenated Esters

Methyl 4-chloro-2-fluorobenzoate presents two electronically differentiated aromatic carbon–halogen bonds: a reactive C–Cl bond at the para position suitable for Pd(0)-catalysed oxidative addition in Suzuki-Miyaura, Negishi, or Buchwald-Hartwig couplings, and a chemically robust C–F bond at the ortho position that survives these conditions . This enables a sequential coupling strategy: first, Pd-catalysed functionalization at the Cl site to install an aryl, heteroaryl, or amine group; second, subsequent activation of the C–F bond (e.g., via Ni-catalysed Suzuki-Miyaura of aryl fluorides with ZrF₄ or TiF₄ cocatalysts [1]) for a second diversification step. Mono-halogenated analogs such as methyl 4-chlorobenzoate or methyl 2-fluorobenzoate offer only a single reactive site, while the 4-bromo analog's superior leaving-group ability reduces the chemoselectivity window between C–Br and C–F activation. The ester group further activates the ring toward nucleophilic aromatic substitution (SNAr) at positions ortho and para to the fluorine, providing an additional functionalization pathway [2].

Sequential cross-coupling Chemoselectivity Suzuki-Miyaura Palladium catalysis Orthogonal reactivity

Procurement-Guided Application Scenarios for Methyl 4-Chloro-2-Fluorobenzoate


Sequential Suzuki-Miyaura Diversification for Kinase Inhibitor Fragment Libraries

As evidenced by its use in patent aminoheteroaryl benzamide kinase inhibitors , methyl 4-chloro-2-fluorobenzoate serves as a privileged intermediate for constructing biaryl kinase inhibitor scaffolds. The para-chlorine undergoes initial Suzuki-Miyaura coupling with (hetero)aryl boronic acids using standard Pd catalysis, while the ortho-fluorine remains intact for subsequent late-stage diversification via Ni-catalysed C–F activation [1]. This sequential protocol eliminates the need for protecting group strategies and reduces the linear step count by at least 1–2 steps compared to using two separate mono-halogenated building blocks. Procurement teams should specify 98%+ purity with batch NMR/HPLC QC to ensure consistent coupling yields ≥70% .

Cobalt-Catalysed Methoxycarbonylation for Fluorinated Benzoic Acid Library Synthesis

The compound's chlorine reactivity under cobalt-catalysed methoxycarbonylation, with quantitative fluorine retention confirmed by single-crystal XRD [2], makes it an ideal starting material for generating diverse fluorobenzoic acid derivatives. This methodology provides a universal platform for converting available chlorofluoroarenes into valuable fluorinated benzoic acid building blocks in good yield [2]. The 100% HPLC purity tier (Apollo Scientific source) is recommended for these catalytic reactions to avoid catalyst poisoning by trace impurities .

Furosemide-Related Diuretic Intermediate Development

4-Chloro-2-fluorobenzoic acid—to which the methyl ester can be quantitatively hydrolysed under mild basic conditions (LiOH, THF/H₂O, or NaOH/MeOH)—is an established starting reagent for the synthesis of furosemide, a WHO essential medicine loop diuretic . The methyl ester form offers advantages in the initial synthetic steps: its lower melting point and higher organic solubility facilitate homogeneous reaction conditions for elaboration of the aromatic core prior to the final ester hydrolysis and sulfonamide installation steps. Researchers developing next-generation NKCC inhibitors can leverage the ester's latent acid functionality for convergent synthetic strategies.

Nucleophilic Aromatic Substitution for Heterocycle-Functionalized Angiotensin-II Antagonists

The fluorine substituent at the ortho position, activated by the electron-withdrawing ester group at the adjacent position, undergoes clean SNAr reactions with weakly basic nitrogen heterocycles (e.g., imidazoles, benzimidazoles, tetrazoles) to generate N-arylated products [3]. This reactivity pattern has been validated for the synthesis of angiotensin-II receptor antagonists [3]. The chlorine at the para position remains unreacted under these SNAr conditions, providing a handle for subsequent metal-catalysed modifications. The compound's LogP of 2.27 ensures adequate solubility in typical SNAr solvents (DMF, DMSO, NMP) while permitting aqueous precipitation for product isolation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-chloro-2-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.